1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine
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Overview
Description
1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine is an organic compound characterized by the presence of bromine, fluorine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the difluoro-pyrrolidine moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
- 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine
- 2,4-Difluorobenzyl chloride
- 4-(Bromomethyl)phenyl derivatives
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H11Br2F2N |
---|---|
Molecular Weight |
355.02 g/mol |
IUPAC Name |
1-[4-bromo-2-(bromomethyl)phenyl]-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C11H11Br2F2N/c12-6-8-5-9(13)1-2-10(8)16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2 |
InChI Key |
HLZSVDAJCOUWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)CBr |
Origin of Product |
United States |
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